N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a cyanomethyl group and a fluoro substituent on the quinoline ring enhances the compound’s reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide typically involves the reaction of 8-fluoroquinoline-3-carboxylic acid with cyanomethylating agents. One common method is the reaction of 8-fluoroquinoline-3-carboxylic acid with cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro substituent on the quinoline ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The cyanomethyl group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Scientific Research Applications
N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or proteins by binding to their active sites. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. The presence of the fluoro and cyanomethyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Known for its ability to induce systemic acquired resistance in plants.
N-(cyanomethyl)isoquinolinium salts: Used in the synthesis of various heterocyclic compounds
Uniqueness
N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide is unique due to the presence of both a fluoro substituent and a cyanomethyl group on the quinoline ring. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(cyanomethyl)-8-fluoroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-10-3-1-2-8-6-9(7-16-11(8)10)12(17)15-5-4-14/h1-3,6-7H,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBIPMQDHKDAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.